1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]piperidine-4-carboxamide
Beschreibung
1-(4,6-Dimethylpyrimidin-2-yl)-N-[2-(1-Methyl-1H-benzimidazol-2-yl)ethyl]piperidin-4-carboxamid ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung weist einen Pyrimidinring auf, der an den Positionen 4 und 6 mit Dimethylgruppen substituiert ist, eine Benzimidazol-Einheit und einen Piperidinring, der mit einer Carboxamidgruppe verknüpft ist. Seine einzigartige Struktur ermöglicht es ihm, an verschiedenen chemischen Reaktionen teilzunehmen und signifikante biologische Aktivitäten aufzuweisen.
Eigenschaften
Molekularformel |
C22H28N6O |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H28N6O/c1-15-14-16(2)25-22(24-15)28-12-9-17(10-13-28)21(29)23-11-8-20-26-18-6-4-5-7-19(18)27(20)3/h4-7,14,17H,8-13H2,1-3H3,(H,23,29) |
InChI-Schlüssel |
JWSQOWQMWAPMIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCC3=NC4=CC=CC=C4N3C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of the 4,6-Dimethylpyrimidin-2-yl Moiety
The 4,6-dimethylpyrimidin-2-yl group is synthesized via a one-pot condensation reaction adapted from fungicide production protocols . The process involves:
-
Formation of a guanidinium intermediate : Aniline reacts with cyanamide in aqueous hydrochloric acid to generate phenylguanidinium chloride.
-
Cyclization with acetylacetone : The guanidinium intermediate undergoes cyclocondensation with acetylacetone (2,4-pentanedione) in the presence of sodium hydroxide, yielding 4,6-dimethylpyrimidin-2-amine.
Key reaction parameters :
-
Temperature: 80–90°C for guanidinium formation, 100–110°C for cyclization.
This method eliminates intermediate isolation steps, enhancing efficiency compared to traditional two-stage syntheses .
Preparation of the 1-Methyl-1H-benzimidazol-2-yl Ethyl Substituent
The benzimidazole component is synthesized using a modified Phillips-Ladenburg reaction :
-
Condensation of N-methyl-o-phenylenediamine : Reacting N-methyl-o-phenylenediamine with glycolic acid in 4M HCl at reflux (120°C, 6 hours) forms 1-methyl-1H-benzimidazole.
-
Ethylation at the 2-position : The benzimidazole undergoes Friedel-Crafts alkylation with ethylene carbonate in the presence of AlCl₃, producing 2-(2-hydroxyethyl)-1-methyl-1H-benzimidazole.
-
Conversion to amine : The hydroxyl group is replaced via a Gabriel synthesis, yielding 2-(1-methyl-1H-benzimidazol-2-yl)ethylamine.
Optimization notes :
-
Substituting formic acid with glycolic acid improves regioselectivity for the 2-position .
-
Ethylation efficiency: 78% yield after purification by column chromatography .
Synthesis of Piperidine-4-carboxamide Intermediate
The piperidine core is functionalized through a three-step sequence :
-
Esterification : Piperidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ethanol to yield ethyl piperidine-4-carboxylate (89% yield) .
-
Amidation : The ester reacts with 4,6-dimethylpyrimidin-2-amine in dry tetrahydrofuran (THF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents, producing 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide (82% yield) .
-
N-alkylation : The carboxamide is alkylated with 2-(1-methyl-1H-benzimidazol-2-yl)ethylamine using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C .
Critical considerations :
-
EDCI/HOBt coupling minimizes racemization during amidation .
-
Alkylation requires 18–24 hours for completion, with 75% isolated yield .
Integrated Synthetic Pathway
Combining the above components, the full synthesis proceeds as follows:
-
Convergent coupling :
-
1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide (0.1 mol) and 2-(1-methyl-1H-benzimidazol-2-yl)ethylamine (0.12 mol) are dissolved in anhydrous DMF.
-
Add K₂CO₃ (0.15 mol) and heat at 60°C under nitrogen for 24 hours.
-
-
Workup :
-
Cool, filter, and concentrate under reduced pressure.
-
Purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) to obtain the title compound.
-
Analytical Characterization
Post-synthetic validation employs:
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
-
Regioselectivity in benzimidazole synthesis : Using N-methyl-o-phenylenediamine ensures methylation occurs exclusively at the 1-position .
-
Amidation side reactions : Substituent steric hindrance necessitates prolonged reaction times; microwave-assisted synthesis could reduce duration .
-
Purification : Silica gel chromatography remains essential due to the compound’s polarity, but preparative HPLC may enhance scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Condensation: The compound can participate in condensation reactions to form larger molecules or cyclic structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., basic or acidic media).
Condensation: Aldehydes, ketones, and other carbonyl compounds under dehydrating conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving specific enzyme interactions. Its structure suggests potential inhibitory effects on enzymes related to cancer progression and inflammation .
- Biochemical Probing : The compound may serve as a biochemical probe to study enzyme interactions, providing insights into metabolic pathways and disease mechanisms .
Synthesis and Derivatives
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]piperidine-4-carboxamide typically involves multi-step organic reactions. Understanding its synthetic routes is crucial for developing related compounds with enhanced biological activity.
Synthetic Routes
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Pyrimidine derivatives with piperidine |
| 2 | Alkylation | Benzimidazole derivatives |
| 3 | Carboxylation | Carboxylic acid derivatives |
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance, it showed significant cytotoxicity against colon and breast cancer cells, suggesting its potential as a therapeutic agent .
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways has revealed that it can act as an inhibitor. This property is particularly relevant for drug design aimed at modulating enzyme activity in disease states .
Wirkmechanismus
Der Wirkungsmechanismus von 1-(4,6-Dimethylpyrimidin-2-yl)-N-[2-(1-Methyl-1H-benzimidazol-2-yl)ethyl]piperidin-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann es beispielsweise Enzyme hemmen, die an der Synthese der bakteriellen Zellwand beteiligt sind, was zu antimikrobiellen Wirkungen führt. Darüber hinaus kann es mit zellulären Rezeptoren oder Signalwegen interagieren, um seine therapeutischen Wirkungen in medizinischen Anwendungen auszuüben.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(4,6-Dimethylpyrimidin-2-yl)-1′-Aryl/Heteroaryl-3,3′-Dimethyl-(4,5′-Bipyrazol)-5-ole: Diese Verbindungen teilen sich den Pyrimidinkern und zeigen antimikrobielle Aktivität.
Substituierte Imidazole: Imidazolderivate sind strukturell ähnlich und haben vielfältige Anwendungen in der Pharmazie und Agrochemie.
Einzigartigkeit
1-(4,6-Dimethylpyrimidin-2-yl)-N-[2-(1-Methyl-1H-benzimidazol-2-yl)ethyl]piperidin-4-carboxamid ist aufgrund seiner Kombination aus Pyrimidin-, Benzimidazol- und Piperidin-Einheiten einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine potenziellen therapeutischen Anwendungen machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung.
Biologische Aktivität
The compound 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrimidine ring : Contributes to the compound's interaction with biological targets.
- Piperidine moiety : Known for its role in various pharmacological agents.
- Benzimidazole derivative : Imparts unique biological properties.
Molecular Formula
The molecular formula of the compound is , indicating a complex structure conducive to diverse interactions within biological systems.
Research indicates that this compound exhibits multiple biological activities, primarily through:
- Enzyme Inhibition : It may inhibit specific enzymes relevant in disease pathways, particularly in cancer and infectious diseases.
- Receptor Modulation : The compound has shown potential in modulating receptors involved in neurotransmission and immune responses.
Antiviral Activity
In a study focusing on antiviral properties, compounds similar to this one were screened against HIV-1 strains. The results indicated that certain derivatives exhibited significant antiviral activity with low cytotoxicity, suggesting that modifications to the structure could enhance efficacy against resistant strains .
Antitumor Activity
Another area of interest is the antitumor activity. Studies have demonstrated that related compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the piperidine and benzimidazole groups is believed to enhance this effect .
Case Study 1: Antiviral Screening
In a controlled laboratory setting, a derivative of the compound was tested against wild-type HIV-1 and various resistant strains. The results showed an EC50 value indicating effective antiviral potency while maintaining a favorable selectivity index (SI) compared to standard antiviral drugs .
| Compound | EC50 (nM) | CC50 (nM) | SI (CC50/EC50) |
|---|---|---|---|
| Example A | 15.8 | 83.3 | 5.25 |
| Example B | 10.7 | 128 | 11.98 |
Case Study 2: Antitumor Efficacy
Another study evaluated the antitumor effects of similar compounds on various cancer cell lines. The results highlighted significant inhibition of cell proliferation and induction of apoptosis, particularly through mitochondrial pathways .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications in the pyrimidine and piperidine portions significantly affect biological activity. For instance:
- Increasing the size of substituents on the piperidine ring tends to enhance binding affinity to target proteins.
- Alterations in the benzimidazole ring can lead to improved selectivity towards specific receptors involved in disease processes.
Toxicity Assessment
Toxicity evaluations have shown that while some derivatives exhibit promising biological activity, they also present varying degrees of toxicity. It is crucial to balance efficacy with safety profiles during drug development .
Q & A
Basic: What are the recommended synthetic routes for preparing 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]piperidine-4-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine and benzimidazole precursors. Key steps include:
- Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond between the piperidine-4-carboxylic acid and the benzimidazole-ethylamine derivative .
- Solvent Optimization : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve polar intermediates while minimizing side reactions .
- Temperature Control : Reactions are conducted at 0–25°C to prevent decomposition of sensitive intermediates .
Critical Parameters : Monitor pH during amidation (ideally neutral to slightly acidic) and use inert atmospheres (N₂/Ar) to avoid oxidation of the benzimidazole moiety .
Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?
Methodological Answer:
Discrepancies in yields often arise from variations in:
- Purification Techniques : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) vs. recrystallization (solvent: ethanol/water) may lead to differing recovery rates .
- Side Reactions : Competing N-alkylation of the benzimidazole nitrogen can occur if coupling reagents are not stoichiometrically controlled. Use LC-MS to track side products .
- Catalyst Efficiency : Palladium catalysts (e.g., Pd/C) for hydrogenation steps may degrade if not freshly activated, affecting intermediate purity .
Recommendation : Standardize reaction protocols and validate yields via HPLC purity checks (>98%) .
Basic: What structural features influence the compound’s biological activity?
Methodological Answer:
Key structural determinants include:
- Pyrimidine Ring : The 4,6-dimethyl substitution enhances lipophilicity, facilitating membrane penetration .
- Benzimidazole Moiety : The 1-methyl group prevents tautomerization, stabilizing interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Piperidine Spacer : The carboxamide-linked piperidine provides conformational flexibility, critical for target engagement .
Supporting Data : Analogues lacking the dimethylpyrimidine group show 10-fold lower activity in kinase inhibition assays .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinase Profiling : Use a panel of 50+ recombinant kinases to identify primary targets. Measure IC₅₀ values via ADP-Glo™ assays .
- Molecular Dynamics (MD) Simulations : Model the compound’s binding to homology-built kinase structures (e.g., using AutoDock Vina). Focus on hydrogen bonding with pyrimidine and π-π stacking with benzimidazole .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in predicted binding residues to validate interactions .
Contradiction Note : Some analogues show non-competitive inhibition, suggesting allosteric effects—test via Lineweaver-Burk plots .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) confirms benzimidazole proton shifts at δ 7.3–8.1 ppm and pyrimidine methyl groups at δ 2.4–2.6 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]⁺ for C₂₃H₂₉N₇O is 428.2465 (Δ < 2 ppm) .
- X-ray Crystallography : For unambiguous structural confirmation, grow crystals in ethanol/water (70:30) and resolve to 0.8 Å resolution .
Advanced: How can researchers address discrepancies in pharmacological data across cell-based vs. in vivo assays?
Methodological Answer:
- Metabolic Stability : Test hepatic microsome clearance (e.g., human/rat) to identify rapid oxidation of the piperidine ring, which may reduce in vivo efficacy .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure PPB (>95% binding in some analogues explains reduced free drug availability) .
- Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance bioavailability in animal models .
Basic: What are the common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
-
Over-Alkylation of Benzimidazole : Occurs if excess alkylating agents are used. Mitigate by stepwise addition and monitoring via TLC .
-
Carboxamide Hydrolysis : Acidic or basic conditions may cleave the amide bond. Maintain pH 6–7 during aqueous workups .
-
Byproduct Table :
Byproduct Cause Mitigation N-Ethyl benzimidazole Excess ethylating agent Reduce reagent stoichiometry (1.1 eq) Piperidine dimer Cross-coupling Use high-dilution conditions
Advanced: How can computational methods predict the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (predicted ~3.2), solubility (LogS ≈ -4.5), and CYP450 inhibition .
- PBPK Modeling : Simulate human PK using GastroPlus® with input parameters from rat bioavailability studies .
- Limitations : Computational models may underestimate BBB penetration due to the benzimidazole’s polar surface area—validate with in situ brain perfusion assays .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at -20°C under desiccation (silica gel) to prevent hygroscopic degradation .
- Light Sensitivity : Protect from UV exposure by using amber vials, as the benzimidazole moiety is prone to photolysis .
- Stability Data : Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored correctly .
Advanced: How can researchers optimize the compound’s selectivity over off-target enzymes?
Methodological Answer:
- Fragment-Based Drug Design (FBDD) : Replace the 4,6-dimethylpyrimidine with a 5-fluoropyrimidine to reduce affinity for non-target kinases .
- Selectivity Screening : Use thermal shift assays (TSA) to compare ΔTm values across kinase families—prioritize targets with ΔTm > 4°C .
- Crystal Structures : Resolve co-crystal structures with off-target enzymes to identify steric clashes—modify the piperidine spacer accordingly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
